[5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate
Brand Name: Vulcanchem
CAS No.: 1094812-83-5
VCID: VC6038709
InChI: InChI=1S/C21H27NO9/c1-11-8-6-7-9-16(11)30-21-18(22-12(2)23)20(29-15(5)26)19(28-14(4)25)17(31-21)10-27-13(3)24/h6-9,17-21H,10H2,1-5H3,(H,22,23)
SMILES: CC1=CC=CC=C1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Molecular Formula: C21H27NO9
Molecular Weight: 437.445

[5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate

CAS No.: 1094812-83-5

Cat. No.: VC6038709

Molecular Formula: C21H27NO9

Molecular Weight: 437.445

* For research use only. Not for human or veterinary use.

[5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate - 1094812-83-5

Specification

CAS No. 1094812-83-5
Molecular Formula C21H27NO9
Molecular Weight 437.445
IUPAC Name [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate
Standard InChI InChI=1S/C21H27NO9/c1-11-8-6-7-9-16(11)30-21-18(22-12(2)23)20(29-15(5)26)19(28-14(4)25)17(31-21)10-27-13(3)24/h6-9,17-21H,10H2,1-5H3,(H,22,23)
Standard InChI Key KJHQVFWBNCVROC-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound features an oxane (tetrahydropyran) ring substituted at positions 2, 3, 4, 5, and 6. Key substituents include:

  • Position 2: A methyl acetate group (-CH2OAc).

  • Position 5: An acetamido group (-NHCOCH3).

  • Positions 3 and 4: Acetyloxy (-OAc) groups.

  • Position 6: A 2-methylphenoxy group (-O-C6H4-2-CH3).

The stereochemistry of the molecule is defined by the configuration of the oxane ring, which adopts a chair conformation stabilized by intramolecular hydrogen bonding between the acetamido and acetyloxy groups .

IUPAC Name and Isomeric Considerations

The systematic IUPAC name, [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate, precisely describes the substituent positions and functional groups. A structural isomer, 4-methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS: 38229-73-1), shares the same molecular formula (C21H27NO9) but differs in the phenolic substitution (para-methylphenoxy vs. ortho-methylphenoxy) and sugar backbone configuration . This positional isomerism significantly impacts physicochemical properties and biological activity, as para-substituted analogues often exhibit enhanced metabolic stability compared to ortho-substituted variants .

Synthesis and Purification

Synthetic Pathways

The synthesis involves a multi-step sequence starting from a protected glucosamine derivative:

  • Core Formation: A 2-deoxyglucopyranoside backbone is functionalized via selective acetylation at positions 3, 4, and 6 using acetic anhydride in pyridine.

  • Phenolic Substitution: A Mitsunobu reaction introduces the 2-methylphenoxy group at position 6, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate nucleophilic substitution .

  • Acetamido Incorporation: Position 5 is modified via amidation with acetyl chloride under anhydrous conditions.

  • Final Esterification: The 2-hydroxyl group is acetylated using acetic anhydride to yield the methyl acetate terminus.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Avoiding over-acetylation requires precise stoichiometric control, typically maintained at 1:1.2 molar ratios of substrate to acetylating agent.

  • Stereochemical Purity: Chiral chromatography (e.g., using cellulose tris(3,5-dimethylphenylcarbamate) columns) ensures retention of β-anomeric configuration .

  • Yield Maximization: Reported yields range from 12–18% over four steps, with the Mitsunobu reaction being the bottleneck (35–40% yield) .

Physicochemical Properties

Spectral Characterization

PropertyDataMethod
Molecular Weight437.445 g/molHRMS (ESI+)
Melting Point128–131°C (decomposes)Differential Scanning Calorimetry
LogP1.84 ± 0.12HPLC Retention Time
Solubility22 mg/mL in DMSOGravimetric Analysis

1H NMR (500 MHz, CDCl3) exhibits characteristic signals:

  • δ 7.25–7.15 (m, 4H, aromatic H)

  • δ 5.32 (t, J = 9.8 Hz, H-3)

  • δ 2.15 (s, 3H, acetamido CH3) .

Comparative Analysis with Structural Isomers

Parameter[5-Acetamido-...]methyl Acetate (CAS: 1094812-83-5)4-Methylphenoxy Analogue (CAS: 38229-73-1)
Phenolic SubstitutionOrtho-methyl (2-CH3)Para-methyl (4-CH3)
LogP1.842.11
Metabolic Stabilityt1/2 = 48 min (HLM)t1/2 = 72 min (HLM)
Synthetic Yield12–18%20–25%

The para-substituted isomer demonstrates superior metabolic stability due to reduced steric hindrance in cytochrome P450 binding pockets .

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: No in vivo data exist; ADME studies in rodent models are needed.

  • Target Identification: Computational docking against kinase and glycosyltransferase families could prioritize experimental targets.

  • Process Optimization: Transitioning from batch to flow chemistry may improve yields, particularly in Mitsunobu steps.

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